N-(2-chloro-4-methylphenyl)acetamide

Description

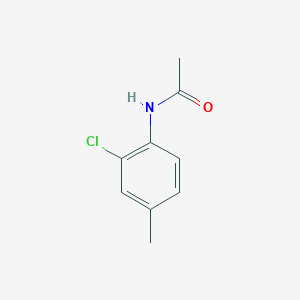

Structure

2D Structure

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFNVAAKYVOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172337 | |

| Record name | NSC 159256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18931-78-7 | |

| Record name | N-(2-Chloro-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18931-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159256 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018931787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18931-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 159256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-chloro-4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 2-Chloro-4-methylaniline, acetic anhydride or acetyl chloride, base (e.g., triethylamine).

-

Solvent : Dichloromethane or toluene.

-

Procedure :

Table 1: Key Parameters for Direct Acetylation

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 2–4 hours |

| Base | Triethylamine (1.1 eq) |

| Solvent | Dichloromethane |

Chlorination of N-(4-Methylphenyl)Acetamide

This method introduces chlorine at the ortho position of pre-acetylated 4-methylaniline.

Catalytic Chlorination

-

Reagents : N-(4-Methylphenyl)acetamide, N-chlorosuccinimide (NCS), Cu-MnO catalyst.

-

Solvent : Acetonitrile.

-

Procedure :

Gas-Phase Chlorination

-

Reagents : Chlorine gas (Cl₂), N-(4-Methylphenyl)acetamide.

-

Conditions :

Table 2: Chlorination Methods Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic (NCS) | Cu-MnO | 72 | 98 |

| Gas-Phase (Cl₂) | None | 60 | 95 |

Multi-Step Synthesis from 4-Methylaniline

For cases where 2-chloro-4-methylaniline is unavailable, a sequential acylation-chlorination approach is employed.

Acylation Followed by Directed Chlorination

-

Acylation :

-

Directed Ortho Chlorination :

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 500 kg/hour |

| Purity | 99.5% |

| Solvent Recovery | 95% (toluene) |

Emerging Methodologies

Photochemical Chlorination

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: N-(2-amino-4-methylphenyl)acetamide.

Oxidation: 2-chloro-4-methylbenzoic acid.

Reduction: N-(2-chloro-4-methylphenyl)ethylamine.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-4-methylphenyl)acetamide has been investigated for its potential as a pharmacological agent.

Antidepressant Activity

Recent studies have synthesized various phenylacetamides, including derivatives of this compound, to evaluate their antidepressant properties. In comparative assays, certain derivatives showed enhanced efficacy compared to standard antidepressants like imipramine and moclobemide, indicating promising therapeutic potential .

Proteomics Research

The compound is utilized in proteomics research as a labeling reagent. Its ability to modify proteins can facilitate the study of protein interactions and functions, which is crucial for understanding various biological processes .

Environmental Applications

This compound has been studied for its environmental impact and potential use in pest control.

Toxicity Studies

Research has demonstrated that compounds similar to this compound exhibit toxicity to non-target species, such as birds. For instance, acute toxicity tests revealed median lethal doses (LD50) indicating significant risks to avian populations when used in agricultural settings .

Pesticide Development

The compound's structure suggests potential as a precursor for developing new pesticides aimed at controlling agricultural pests while minimizing harm to beneficial organisms .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylacetanilide with chlorinating agents under controlled conditions. The characterization of synthesized compounds is often performed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), confirming the desired structural attributes .

Case Study 1: Antidepressant Efficacy

A study conducted on various phenylacetamides, including this compound derivatives, assessed their effects in animal models using tail suspension tests and forced swimming tests. The results indicated that certain modifications to the acetamide structure could enhance antidepressant-like behavior significantly .

Case Study 2: Environmental Impact Assessment

An environmental assessment was performed to evaluate the impact of this compound on local avian species during field trials. The study found that exposure led to significant mortality rates among target species, emphasizing the need for careful regulation when employing such compounds in agricultural practices .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituted Phenylacetamides

Key Analogs :

Structural Insights :

- Substituent Position : The ortho-chloro and para-methyl groups in the target compound contrast with analogs like N-(3-chloro-4-hydroxyphenyl)acetamide (para-hydroxyl) and N-(2,5-dichlorophenyl)acetamide (di-chloro). Ortho-substituents induce steric hindrance, affecting molecular packing in crystals, while para-substituents modulate electronic effects .

- Functional Groups : Hydroxyl groups (e.g., in ) improve aqueous solubility but reduce membrane permeability compared to methyl or chloro groups.

Complex Acetamide Derivatives

Examples :

- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ): Incorporate pyrrolidinyl, piperidinyl, or morpholinyl groups linked to quinazoline-sulfonyl moieties. These derivatives exhibit potent anti-cancer activity (IC₅₀ < 0.1 µM against HCT-116 and MCF-7 cell lines) due to enhanced target binding via sulfonyl and heterocyclic groups .

- Benzimidazole-thioacetamides (e.g., compound 2 in ): Feature thioether-linked benzimidazole rings, showing elastase inhibition (IC₅₀ ~10 µM). The thio group increases electron density, aiding enzyme interaction .

Pharmacological Activity Comparison

Anti-Cancer Activity

- Target Compound: Limited direct data, but structurally simpler analogs like N-(4-methoxyphenyl)acetamide derivatives show moderate activity (IC₅₀ ~50 µM) .

- Complex Derivatives : Quinazoline-sulfonyl acetamides (e.g., compound 40) achieve IC₅₀ values of 0.028 µM against PC-3 cells, highlighting the importance of sulfonyl and heterocyclic appendages .

Enzyme Inhibition

- MAO-B and AChE Inhibition : Triazole-linked benzothiazole acetamides (e.g., from ) inhibit acetylcholinesterase (AChE) with IC₅₀ ~5 µM. The target compound lacks these moieties, suggesting lower activity .

- Elastase Inhibition : Benzimidazole-thioacetamides (e.g., compound 2 in ) inhibit elastase at ~10 µM, whereas the target compound’s simpler structure may limit such effects .

Analgesic and Anti-Inflammatory Effects

- Sulfonamide Derivatives : N-[4-(piperazinylsulfonyl)phenyl]acetamide (compound 35) exhibits analgesic activity superior to paracetamol, attributed to sulfonamide’s hydrogen-bonding capacity . The target compound’s methyl and chloro groups may confer milder effects.

Physicochemical and Crystallographic Properties

Solubility and Lipophilicity

- The para-methyl group in N-(2-chloro-4-methylphenyl)acetamide increases lipophilicity (logP ~2.5) compared to hydroxyl-containing analogs (logP ~1.8) .

- Trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit higher crystallinity due to strong halogen bonding, whereas the target compound’s mono-chloro substituent results in less dense packing .

Crystal Structure Analysis

- Target Compound : Ortho-chloro and para-methyl groups create a twisted conformation, reducing π-π stacking. This contrasts with meta-substituted trichloroacetamides, which adopt planar configurations for efficient lattice formation .

Biological Activity

N-(2-chloro-4-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 183.635 g/mol

- Density : 1.2 g/cm³

- Melting Point : 164-166 °C

- Boiling Point : 342.3 °C at 760 mmHg

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially disrupting biochemical pathways involved in cellular metabolism and signaling. For instance, it has been shown to interfere with the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for maintaining cellular functions.

- Protein Synthesis Inhibition : The compound has been observed to inhibit protein synthesis in susceptible plant cells by interacting with enzymes responsible for this process.

- Cellular Effects : Research indicates that this compound can induce cellular stress responses, leading to inflammation and other pathological changes in cell types.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain under investigation.

- Anticancer Potential : The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been explored, showing promise as a candidate for further anticancer drug development.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Study :

- A study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies.

-

Antimicrobial Research :

- A comparative analysis was conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-2-methylphenyl)acetamide | Structure | Antimicrobial |

| N-(3-chloro-4-methylphenyl)acetamide | Structure | Anticancer |

| N-(2-chloro-6-methylphenyl)acetamide | Structure | Antimicrobial |

The structural variations among these compounds influence their biological activities, making this compound unique in its potential applications.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(2-chloro-4-methylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-4-methylaniline with acetyl chloride in dichloromethane in the presence of triethylamine at low temperatures (273 K) yields the target compound. Post-synthesis purification involves extraction with dichloromethane, washing with NaHCO₃, and crystallization from toluene .

| Key Reaction Parameters |

|---|

| Reagents: 2-chloro-4-methylaniline, acetyl chloride, triethylamine |

| Solvent: Dichloromethane |

| Temperature: 273 K |

| Purification: Solvent extraction, crystallization |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetamide group and aromatic substitution patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond lengths and dihedral angles (e.g., 60.5° between aromatic planes in analogs ).

- Mass Spectrometry : High-resolution MS (e.g., m/zCloud ) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Classify waste as halogenated organic compounds and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic refinement for this compound?

- Methodological Answer : SHELXL refines crystal structures by:

- Hydrogen Bonding Analysis : Restraining N–H···O interactions (e.g., bond distances refined to 0.86 Å ).

- Twinned Data Handling : Utilize SHELXL’s twin law detection for high-symmetry space groups.

- Validation Tools : Check for overfitting using R-factor convergence and Fourier difference maps .

Q. How to address contradictions in hydrogen bonding patterns across polymorphic forms?

- Methodological Answer :

- Comparative Crystallography : Analyze multiple crystal structures (e.g., analogs like N-(4-chlorophenyl)acetamide ) to identify polymorph-dependent interactions.

- Computational Modeling : Use density functional theory (DFT) to calculate hydrogen bond energies and compare with experimental data .

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorph transitions affecting hydrogen bonding .

Q. What strategies optimize the design of biologically active derivatives of this compound?

- Methodological Answer :

-

Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the phenyl ring to enhance reactivity .

-

Structure-Activity Relationships (SAR) : Compare bioactivity of derivatives (e.g., N-(3-chlorophenyl)-2-(naphthalen-1-yl)acetamide ) to identify critical substituents.

-

Synthetic Routes : Use Ullmann coupling or Suzuki-Miyaura reactions to attach heterocyclic moieties .

Derivative Design Table Derivative Type ---------------- Thiazolidinone Sulfonylpiperidine

Q. How to interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Dynamic Effects in NMR : Rotational barriers in the acetamide group may cause signal splitting, resolved by variable-temperature NMR .

- X-ray vs. Computational Geometry : Compare crystallographic bond angles with gas-phase DFT models to identify crystal packing effects .

- Cross-Validation : Use IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.